(R)-3-(Thiophen-3-yl)morpholine
Overview
Description
®-3-(Thiophen-3-yl)morpholine is a chiral compound featuring a morpholine ring substituted with a thiophene group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Thiophen-3-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene and morpholine.
Formation of Intermediate: Thiophene is first functionalized to introduce a suitable leaving group at the third position, such as a halide (e.g., bromine or chlorine).
Nucleophilic Substitution: The functionalized thiophene undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(Thiophen-3-yl)morpholine may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.
Chiral Resolution: Techniques such as chiral chromatography or crystallization to obtain the ®-enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Thiophen-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
®-3-(Thiophen-3-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ®-3-(Thiophen-3-yl)morpholine depends on its specific application:
Pharmacological Effects: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include protein kinases, ion channels, and other cellular proteins.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
(S)-3-(Thiophen-3-yl)morpholine: The enantiomer of the compound, which may have different biological activities.
Thiophene-substituted Morpholines: Other morpholine derivatives with thiophene substitutions at different positions.
Uniqueness: ®-3-(Thiophen-3-yl)morpholine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R)-3-thiophen-3-ylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPXSKFUJQROB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856267 | |
Record name | (3R)-3-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212949-95-5 | |
Record name | (3R)-3-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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